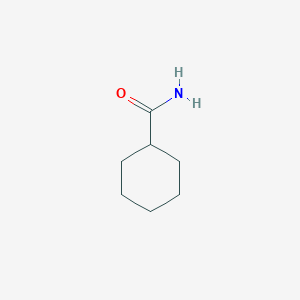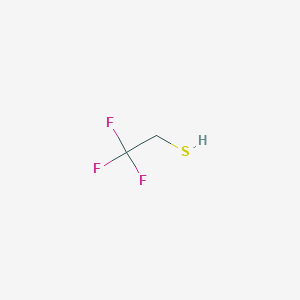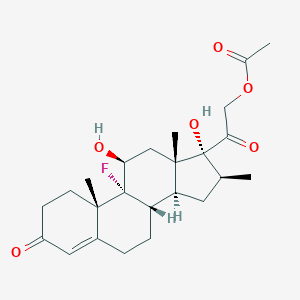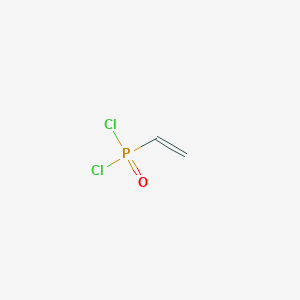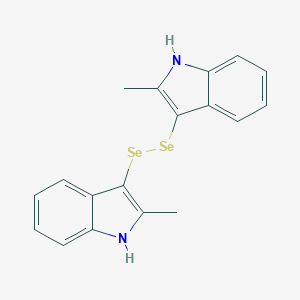
Di(2-methyl-3-indolyl) diselenide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Di(2-methyl-3-indolyl) diselenide (DMID) is a compound that has gained significant attention in recent years due to its potential applications in various fields, including medicine, agriculture, and environmental science. DMID is a selenium-containing compound that belongs to the class of diselenides. It has a molecular formula of C26H20N2Se2 and a molecular weight of 520.4 g/mol.
科学的研究の応用
Di(2-methyl-3-indolyl) diselenide has been extensively studied for its potential applications in various fields, including medicine, agriculture, and environmental science. In medicine, Di(2-methyl-3-indolyl) diselenide has been shown to possess potent antioxidant, anti-inflammatory, and anticancer properties. It has been demonstrated to induce apoptosis in cancer cells, inhibit the growth of tumors, and enhance the efficacy of chemotherapy drugs. In agriculture, Di(2-methyl-3-indolyl) diselenide has been shown to enhance plant growth and protect plants from various stresses, including drought, salinity, and heavy metal toxicity. In environmental science, Di(2-methyl-3-indolyl) diselenide has been shown to have the potential to remove pollutants from water and soil.
作用機序
The mechanism of action of Di(2-methyl-3-indolyl) diselenide is complex and not fully understood. However, it has been suggested that Di(2-methyl-3-indolyl) diselenide exerts its biological effects through multiple pathways, including the activation of the Nrf2/Keap1 pathway, the inhibition of NF-κB signaling, and the induction of oxidative stress. Di(2-methyl-3-indolyl) diselenide has also been shown to interact with various enzymes, including glutathione peroxidase, thioredoxin reductase, and caspases.
生化学的および生理学的効果
Di(2-methyl-3-indolyl) diselenide has been shown to have a range of biochemical and physiological effects. It has been demonstrated to possess potent antioxidant properties, which may be attributed to its ability to activate the Nrf2/Keap1 pathway. Di(2-methyl-3-indolyl) diselenide has also been shown to possess anti-inflammatory properties, which may be attributed to its ability to inhibit NF-κB signaling. In addition, Di(2-methyl-3-indolyl) diselenide has been shown to induce apoptosis in cancer cells, inhibit the growth of tumors, and enhance the efficacy of chemotherapy drugs. Di(2-methyl-3-indolyl) diselenide has also been shown to enhance plant growth and protect plants from various stresses, including drought, salinity, and heavy metal toxicity.
実験室実験の利点と制限
Di(2-methyl-3-indolyl) diselenide has several advantages for lab experiments, including its ease of synthesis, stability, and low toxicity. However, there are also some limitations associated with Di(2-methyl-3-indolyl) diselenide, including its limited solubility in water and its potential to undergo oxidation in the presence of air.
将来の方向性
There are several future directions for the study of Di(2-methyl-3-indolyl) diselenide. One area of research is the development of more efficient synthesis methods for Di(2-methyl-3-indolyl) diselenide. Another area of research is the investigation of the potential applications of Di(2-methyl-3-indolyl) diselenide in the treatment of various diseases, including cancer, inflammation, and neurodegenerative diseases. In addition, the potential use of Di(2-methyl-3-indolyl) diselenide in agriculture and environmental science should also be explored further. Finally, the development of novel Di(2-methyl-3-indolyl) diselenide derivatives with improved properties should also be investigated.
合成法
Di(2-methyl-3-indolyl) diselenide can be synthesized through a variety of methods, including the reaction of indole with selenium dioxide, the reaction of indole with diselenide, and the reaction of indole with selenourea. However, the most common method for synthesizing Di(2-methyl-3-indolyl) diselenide is the reaction of indole with selenenyl chloride in the presence of a base. This method involves the addition of selenenyl chloride to indole in the presence of a base, followed by the formation of Di(2-methyl-3-indolyl) diselenide through a nucleophilic substitution reaction.
特性
CAS番号 |
1233-38-1 |
|---|---|
製品名 |
Di(2-methyl-3-indolyl) diselenide |
分子式 |
C18H16N2Se2 |
分子量 |
418.3 g/mol |
IUPAC名 |
2-methyl-3-[(2-methyl-1H-indol-3-yl)diselanyl]-1H-indole |
InChI |
InChI=1S/C18H16N2Se2/c1-11-17(13-7-3-5-9-15(13)19-11)21-22-18-12(2)20-16-10-6-4-8-14(16)18/h3-10,19-20H,1-2H3 |
InChIキー |
NJJZNPJBFHOLGA-UHFFFAOYSA-N |
SMILES |
CC1=C(C2=CC=CC=C2N1)[Se][Se]C3=C(NC4=CC=CC=C43)C |
正規SMILES |
CC1=C(C2=CC=CC=C2N1)[Se][Se]C3=C(NC4=CC=CC=C43)C |
同義語 |
Bis(2-methyl-1H-indol-3-yl) perselenide |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



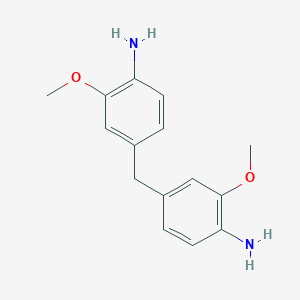
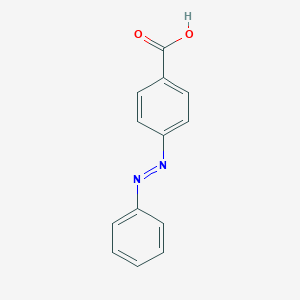
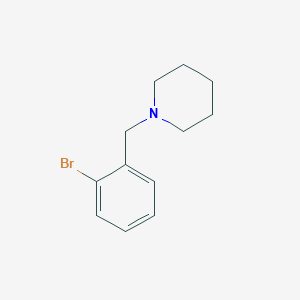
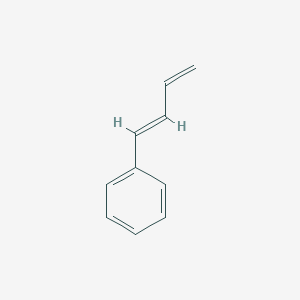
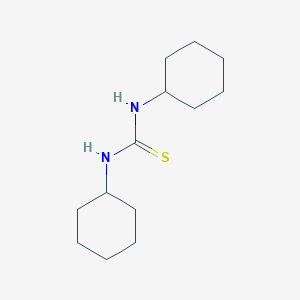
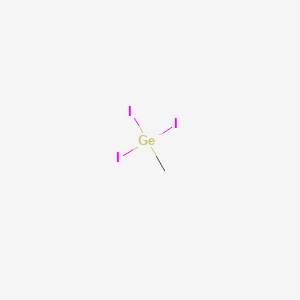
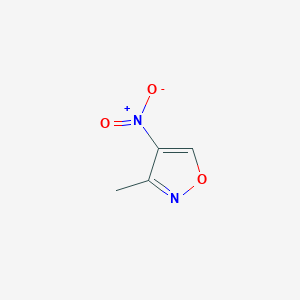
![[(2S)-1-Hexadecanoyloxy-3-phenylmethoxypropan-2-yl] (Z)-octadec-9-enoate](/img/structure/B73360.png)
![1,3,2-Dioxaborolane, 2,2'-[1,2-ethanediylbis(oxy)]bis-](/img/structure/B73362.png)
phosphonium bromide](/img/structure/B73364.png)
